molecular formula C2H5Cl2OP B073183 Ethyl dichlorophosphite CAS No. 1498-42-6

Ethyl dichlorophosphite

Cat. No. B073183
CAS RN: 1498-42-6
M. Wt: 146.94 g/mol
InChI Key: PVCINRPAXRJLEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl dichlorophosphite can be synthesized through several methods. One common approach involves the O-alkylation of sodium hypophosphite, leading to the formation of ethyl hypophosphite with high yields under controlled conditions (Pinnick & Reynolds, 1979). Additionally, the synthesis of related dichlorophosphino ethane derivatives demonstrates the versatility of chlorophosphine chemistry and its relevance to ethyl dichlorophosphite synthesis (Burt et al., 1979).

Molecular Structure Analysis

The molecular structure of ethyl dichlorophosphite and related compounds has been a subject of extensive research. For example, the molecular structure of ethyl chloride, a closely related molecule, was determined using electron-diffraction data and spectroscopic moments of inertia, highlighting the importance of understanding structural parameters in chlorophosphine chemistry (Hirota et al., 1978).

Chemical Reactions and Properties

Ethyl dichlorophosphite participates in various chemical reactions, demonstrating a range of reactivity patterns. The compound's reactivity with captodative ethylenes in polar cycloaddition reactions has been studied, illustrating its electrophilic and nucleophilic character and contributing to the understanding of its chemical properties (Domingo et al., 2008).

Physical Properties Analysis

The physical properties of ethyl dichlorophosphite, such as melting and boiling points, solubility, and density, are crucial for its handling and application in chemical synthesis. Although specific studies on these properties were not identified in this search, the general approach to studying the physical properties of chlorophosphine compounds can be inferred from the methodologies employed in related research.

Chemical Properties Analysis

The chemical properties of ethyl dichlorophosphite, including its stability, reactivity, and functional group compatibility, are essential for its application in organic synthesis and material science. Studies on the reactivity of chlorinated ethylenes offer insights into the influence of chlorine substituents on chemical reactivity, which is relevant for understanding the behavior of ethyl dichlorophosphite in various chemical environments (Politzer & Hedges, 2009).

Scientific Research Applications

  • Toxicological Studies : Ethylene diurea (EDU), a compound related to Ethyl dichlorophosphite, has been studied for its potential toxicity and mode of action using Lemna minor L. as a model organism. This research provides insights into the environmental and biological impacts of such compounds (Agathokleous et al., 2016).

  • Organic Chemistry : Ethyl dichlorophosphite has been used in the deoxygenation of hydroxyl groups, demonstrating its utility in organic synthesis. This method involves the preparation of specific derivatives of alcohols, followed by treatment to produce the deoxygenated product (Zhang & Koreeda, 2004).

  • Study of Plant Growth Regulators : 1-Methylcyclopropene, an inhibitor of ethylene action, has been researched for its effects on ethylene inhibition in plants. Ethyl dichlorophosphite is relevant in the context of studying such plant growth regulators and their impact on agricultural practices (Blankenship & Dole, 2003).

  • Environmental Monitoring : Ethyl dichlorophosphite and related compounds have been studied for their presence and effects in environmental samples, such as in spent bleach liquors from pulp mills. This research is crucial for understanding environmental contamination and developing remediation strategies (Lindstrom & Nordin, 1976).

  • DNA Synthesis Research : It's used as a protecting group in the synthesis of oligodeoxyribonucleotides, demonstrating its importance in the field of genetic research and biotechnology (Hamamoto, Shishido, & Takaku, 1986).

  • Forensic Science : In forensic science, ethyl dichlorophosphite-related compounds are studied for their stability and behavior in different conditions, such as the effect of bleaching on ethyl glucuronide in hair (Morini et al., 2010).

Safety And Hazards

Ethyl dichlorophosphite is considered hazardous. It is highly flammable and causes severe skin burns and eye damage . It is fatal if inhaled and toxic if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

dichloro(ethoxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl2OP/c1-2-5-6(3)4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCINRPAXRJLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164383
Record name Ethyl dichlorophosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl dichlorophosphite

CAS RN

1498-42-6
Record name Phosphorodichloridous acid, ethyl ester
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Record name Ethyl dichlorophosphite
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Record name Ethyl dichlorophosphite
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Record name Ethyl dichlorophosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
JE Malowan, DR Martin, PJ Pizzolato… - Inorganic …, 1953 - Wiley Online Library
… Ethyl dichlorophosphite and methyl dichlorophosphite have been prepared by the reaction of 1 mol of the appropriate alcohol with 1 mol of phosphorus(II1) chloride.' The ethyl …
Number of citations: 15 onlinelibrary.wiley.com
RW Young, KH Wood, RJ Joyce… - Journal of the American …, 1956 - ACS Publications
… solution there is added ethyl dichlorophosphite (0.005 mole) in 10 cc. … , with shaking, ethyl dichlorophosphite (0.005 mole) in 10 cc. … the use of ethyl dichlorophosphite in an inert solvent. …
Number of citations: 61 pubs.acs.org
NI Rizpolozhenskii, LV Stepashkina… - Bulletin of the Academy …, 1974 - Springer
… The reaction of thiodiacetone alcohol with ethyl dichlorophosphite in the presence of Et3N also gives the corresponding 2-ethoxy-2-thio-3,5,5-trimethyl-l,2-thia-3-phospholanol …
Number of citations: 2 link.springer.com
J Xu - Phosphorus, Sulfur, and Silicon and the Related …, 2019 - Taylor & Francis
… of α-amino alcohols (amine reagents, carbamates, amides, and sulfonamides) and the electrophilicity of phosphorus reagents (dichloroarylphosphines and ethyl dichlorophosphite) …
Number of citations: 6 www.tandfonline.com
JJ Hu, Y Ju, YF Zhao, YX Cui - Synthetic Communications, 2000 - Taylor & Francis
… 4, 6-0-benzylidene- a -D-glucopyranoside 1 or methyl 4,6-0benzylidene- a -D-mannopyranoside 4, which were prepared according to literature^'^'^^, with ethyl dichlorophosphite 2 …
Number of citations: 4 www.tandfonline.com
SA Katsyuba, ON Nadyseva, VN Shegeda… - Journal of Applied …, 1992 - Springer
… For the same reason, the spectra of ethyl dichlorophosphite solutions were not investigated. … crossed conformations* of the ethyl dichlorophosphite molecule were calculated and are …
Number of citations: 4 link.springer.com
NK Gusarova, SF Malysheva, NA Belogorlova… - Russian Journal of …, 2020 - Springer
… Alkyl phosphites 6a and 6b derived from ethyl dichlorophosphite 3a are relatively stable upon standing under standard conditions (room temperature, argon, 14 days), while 4-…
Number of citations: 2 link.springer.com
AN Degtyarev, NN Godovikov, VI Bregadze… - Bulletin of the Academy …, 1977 - Springer
… The mentioned esters were synthesized by reacting ethyl dichlorophosphite with the lithium derivatives of substituted carboranes. However, the cyclic phosphinite (IV) is …
Number of citations: 4 link.springer.com
BH Babu, GS Prasad, CN Raju… - Synthetic …, 2008 - Taylor & Francis
… ‐1‐ones, thiones, and selenones was achieved in two steps with high yields from 2,3‐dihydro‐1H‐indol‐2(S)yl methanol (1) and dichlorophenyl phosphine/ethyl dichlorophosphite (2a …
Number of citations: 2 www.tandfonline.com
ES Huyser, JA Dieter - The Journal of Organic Chemistry, 1968 - ACS Publications
… Ethyldiisopropyl phosphite was prepared by reactionof ethyl dichlorophosphite with … During the addition of the ethyl dichlorophosphite, the reaction flask was cooled in an ice bath, and …
Number of citations: 24 pubs.acs.org

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